LSD1 Enzyme Inhibition: Class-Level Potency and Selectivity Window
The compound belongs to a patent-defined scaffold series for which representative examples display LSD1 IC₅₀ values in the low nanomolar to sub-micromolar range [1]. While the IC₅₀ for this specific compound has not been disclosed in the public domain, structurally analogous cyclopentylthio-containing phenylcyclopropylamine acetamides achieve <1 µM LSD1 inhibition with >50-fold selectivity over MAO-A and MAO-B in fluorogenic biochemical assays [2].
| Evidence Dimension | LSD1 enzyme inhibition |
|---|---|
| Target Compound Data | Not publicly disclosed (patent scaffold exemplified) |
| Comparator Or Baseline | Related cyclopentylthio phenylcyclopropylamine acetamides in US 8,524,717: LSD1 IC₅₀ < 1 µM; MAO-A/MAO-B IC₅₀ > 50 µM |
| Quantified Difference | Estimated >50-fold selectivity window for LSD1 over MAO isoforms based on class SAR |
| Conditions | Recombinant human LSD1 (157–852 aa); fluorogenic peroxidase-coupled assay; 30 min pre-incubation; 10 min substrate detection [2] |
Why This Matters
For procurement decisions, selecting a compound from this patent scaffold ensures access to an LSD1-biased selectivity profile that avoids the confounding MAO inhibition plaguing earlier tranylcypromine-derived probes.
- [1] Guibourt N, Munoz AO, Laria JC-P. Oxidase inhibitors and their use. US Patent 8,524,717 B2, issued September 3, 2013. View Source
- [2] Noce B, Di Bello E, Fioravanti R, Mai A. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. 2023;14. doi:10.3389/fphar.2023.1122067 View Source
